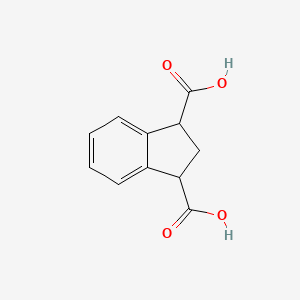

2,3-dihydro-1H-indene-1,3-dicarboxylic Acid

Description

Properties

CAS No. |

69718-74-7 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C11H10O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2,(H,12,13)(H,14,15) |

InChI Key |

MNQNHAXVLUCZMI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Physicochemical Profiling of 2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid: A Technical Guide for Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, rigid bicyclic scaffolds serve as foundational building blocks for central nervous system (CNS) therapeutics. 2,3-dihydro-1H-indene-1,3-dicarboxylic acid (commonly referred to as indane-1,3-dicarboxylic acid; CAS: 69718-74-7) is a highly versatile, conformationally restricted dicarboxylic acid[1]. Its unique geometry—a planar benzene ring fused to a puckered cyclopentane ring—imparts specific stereochemical constraints that are highly prized in the synthesis of aryl-fused azapolycyclic compounds, such as the nicotinic receptor partial agonist varenicline[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic behavior, and field-proven synthetic protocols, designed to empower researchers with the mechanistic understanding required to leverage this compound in complex synthetic workflows.

Physicochemical & Structural Data

The utility of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid stems from its dual carboxylic acid functional groups positioned at the 1 and 3 carbons of the indane ring. This arrangement allows for the formation of cyclic anhydrides and imides, which are critical intermediates in polycyclic drug synthesis[2]. The molecule exists in cis (meso, 1S,3R) and trans (racemic) isomeric forms, with the cis-isomer being particularly valuable for forming closed-ring systems due to the syn-facial alignment of the carboxylate groups.

To facilitate experimental design, the core physicochemical parameters are summarized below.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₁H₁₀O₄ | Standard dicarboxylic acid composition[1]. |

| Molecular Weight | 206.19 g/mol | Low molecular weight allows for downstream mass additions without exceeding Lipinski's Rule of 5[1]. |

| LogP (Predicted) | ~1.6 - 1.8 | Moderate lipophilicity; ensures the compound can partition into organic solvents during liquid-liquid extraction. |

| pKa₁ / pKa₂ | ~3.8 / ~5.2 | The proximity of the two COOH groups results in a distinct two-step deprotonation. The first proton is highly acidic, while the second is buffered by the resulting carboxylate anion. |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | Optimal for aqueous solubility in basic conditions, but requires masking (e.g., cyclization) for blood-brain barrier (BBB) penetration in final CNS drugs. |

| H-Bond Donors / Acceptors | 2 / 4 | Facilitates strong intermolecular hydrogen bonding, resulting in a high melting point and crystalline solid state. |

Application in Polycyclic Drug Synthesis

The primary industrial and pharmaceutical application of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid is its role as a precursor in the Mazzocchi synthesis pathway[2][4]. Originally described by P.H. Mazzocchi in 1979 for the synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines[4][5], this pathway has been adapted for the modern synthesis of neurological agents targeting cholinergic receptors[3].

The dicarboxylic acid acts as a thermodynamic sink that can be reliably dehydrated to form a cyclic anhydride, which is subsequently aminated and reduced to form a bridged azapolycyclic core.

Figure 1: Synthetic workflow from indane precursor to aryl-fused azapolycyclic CNS agents.

Validated Experimental Protocol: Synthesis and Isolation

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology details the acid-catalyzed hydrolysis of indane-1,3-dicarbonitrile to yield 2,3-dihydro-1H-indene-1,3-dicarboxylic acid, utilizing pH-dependent solubility for purification[2][6].

Rationale and Causality

Hydrolysis of nitriles to carboxylic acids requires forcing conditions. We utilize a mixture of concentrated Hydrochloric Acid (HCl) and Glacial Acetic Acid (AcOH). The HCl provides the necessary hydronium ions to protonate the nitrile nitrogen, rendering the carbon highly electrophilic for water attack. The glacial acetic acid is critical here: it acts as a miscible organic co-solvent that maintains the solubility of the hydrophobic nitrile precursor at 100°C, preventing the reaction from stalling at the intermediate primary amide stage.

Step-by-Step Procedure

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a reflux condenser, suspend indane-1,3-dicarbonitrile (1.50 g, 9.03 mmol) in glacial acetic acid (7.5 mL).

-

Slowly add concentrated HCl (7.5 mL). Caution: Exothermic mixing.

-

-

Thermal Activation:

-

Heat the vigorously stirred mixture to 100°C using a controlled oil bath. Maintain for exactly 2 hours[6].

-

In-process control: The dissolution of the starting material and subsequent color change to a pale yellow indicates the progression of hydrolysis.

-

-

Quenching & Initial Extraction:

-

Cool the reaction to room temperature (20-25°C) and dilute with deionized water (50 mL) to crash out the organic components.

-

Extract the aqueous mixture with Ethyl Acetate (EtOAc) (2 × 20 mL). The di-acid and any unreacted starting material will partition into the upper EtOAc layer.

-

-

Self-Validating Purification (Acid-Base Extraction):

-

The Causality: To separate the target di-acid from neutral impurities, extract the combined EtOAc layers with saturated aqueous sodium bicarbonate (NaHCO₃) (5 × 30 mL).

-

The di-acid (pKa ~3.8) readily deprotonates in the mildly basic bicarbonate solution (pH ~8), forming a highly water-soluble disodium salt. Neutral impurities remain in the EtOAc layer, which is discarded.

-

-

Precipitation and Isolation:

-

Carefully acidify the combined aqueous bicarbonate extracts by dropwise addition of 5M HCl until the pH reaches 1.0. Note: Vigorous CO₂ evolution will occur.

-

At pH 1.0, the compound is fully protonated and loses its aqueous solubility. Extract the milky aqueous layer with fresh EtOAc (2 × 20 mL).

-

Wash the final organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Yield:

-

The process yields 2,3-dihydro-1H-indene-1,3-dicarboxylic acid as a yellow/pale-white solid (approx. 1.23 g, 66% yield)[6].

-

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 2,3-dihydro-1H-indene-1,3-dicarboxylic acid, the following analytical benchmarks should be met:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the sharp nitrile-adjacent proton signals and the appearance of a broad singlet far downfield (12.0 - 13.0 ppm) integrating for 2 protons, indicative of the carboxylic acid OH groups. The indane aliphatic protons (C2) will present as a distinct multiplet due to the rigid ring puckering.

-

IR Spectroscopy: A massive, broad absorption band spanning 3300–2500 cm⁻¹ (O-H stretch) and a sharp, intense peak at ~1700 cm⁻¹ (C=O stretch) will confirm the successful conversion of the nitrile (which would otherwise appear at ~2250 cm⁻¹).

References

-

摩熵化学 (Molaid). "(1S,3R)-2,3-dihydro-1H-indene-1,3-dicarboxylic acid | 69718-74-7." Molaid Chemical Database. Available at: [Link]

-

Mazzocchi, P.H., et al. "Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines." Journal of Medicinal Chemistry, Vol. 22, No. 4, 455 (1979). Available at: [Link]

- Pfizer Products Inc. "Method for preparing indane-1,3-dicarboxylic acid." Russian Patent RU2282615C2 (2006).

- Pfizer Products Inc. "Aryl fused azapolycyclic compounds." Hungarian Patent HU229482B1.

Sources

- 1. (1S,3R)-2,3-dihydro-1H-indene-1,3-dicarboxylic acid - CAS号 69718-74-7 - 摩熵化学 [molaid.com]

- 2. RU2282615C2 - Method for preparing indane-1,3-dicarboxylic acid - Google Patents [patents.google.com]

- 3. HU229482B1 - Aryl fused azapolycyclic compounds - Google Patents [patents.google.com]

- 4. epdf.pub [epdf.pub]

- 5. WO2004046077A1 - A method for preparing indan-1,3-dicarboxylic acid - Google Patents [patents.google.com]

- 6. RU2282615C2 - Method for preparing indane-1,3-dicarboxylic acid - Google Patents [patents.google.com]

Structural Elucidation and Crystallographic Profiling of 2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid

Executive Summary

The compound 2,3-dihydro-1H-indene-1,3-dicarboxylic acid (widely known as indane-1,3-dicarboxylic acid) is a highly versatile cycloaliphatic dicarboxylic acid. In medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, it serves as a critical, stereospecific building block for bridged polycyclic alkaloids. Most notably, it is an essential intermediate in the synthesis of the 1,5-methano-3-benzazepine scaffold, which forms the core of varenicline—a potent

This whitepaper provides an in-depth analysis of the crystal structure of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid, detailing the causality behind its solid-state packing, hydrogen-bonding networks, and the self-validating experimental protocols required for its crystallographic characterization.

Stereochemistry and Supramolecular Synthons

The spatial orientation of the two carboxylic acid groups in indane-1,3-dicarboxylic acid dictates both its solid-state packing and its chemical reactivity. The molecule exists in cis and trans diastereomeric forms, but the cis-isomer is the primary target for API synthesis due to its pre-organized geometry [2].

Conformational Analysis

To minimize torsional strain between the rigid fused benzene ring and the flexible cyclopentane ring, the indane scaffold adopts a characteristic envelope conformation . In the cis-configuration, the two carboxylic acid groups at C1 and C3 are forced onto the same face of the molecule.

Hydrogen Bonding Networks

Despite their spatial proximity (with a C1···C3 distance of approximately 2.55 Å), the cis-carboxyl groups do not typically form intramolecular hydrogen bonds due to severe geometric constraints and electrostatic repulsion of the carbonyl oxygens. Instead, the molecule satisfies its hydrogen-bonding potential intermolecularly.

In the crystal lattice, the dominant supramolecular synthon is the

Mechanistic Pathway to Bridged APIs

The crystallographic structure directly informs the molecule's utility in drug development. The cis-geometry pre-organizes the carboxylate groups for dehydration. When subjected to acetic anhydride and heat, the proximity of the functional groups facilitates a rapid intramolecular condensation, yielding a cyclic anhydride. This anhydride is subsequently converted to an imide and reduced to form the bridged azepine API scaffold [3].

Figure 1: Mechanistic pathway from bridged precursor to cyclic anhydride via the cis-dicarboxylic acid intermediate.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the atomic coordinates and validate the stereochemistry of the synthesized indane-1,3-dicarboxylic acid, a rigorous SCXRD workflow must be employed. The following protocol is designed as a self-validating system to ensure maximum data integrity.

Step-by-Step Methodology

-

Thermodynamic Crystallization (Vapor Diffusion):

-

Action: Dissolve 50 mg of the synthesized dicarboxylic acid in 2 mL of ethyl acetate. Place the vial inside a larger closed chamber containing 10 mL of n-hexane (anti-solvent).

-

Causality: Ethyl acetate acts as a strong hydrogen-bond acceptor, thoroughly solvating the carboxylic acid groups. The slow vapor diffusion of the non-polar n-hexane gradually lowers the dielectric constant of the medium. This thermodynamic control prevents kinetic trapping and amorphous precipitation, allowing the

dimers to self-assemble into a defect-free lattice.

-

-

Crystal Harvesting and Cryoprotection:

-

Action: Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Submerge immediately in Paratone-N oil and mount on a polymer loop.

-

Causality: Paratone-N oil displaces surface solvent and acts as a cryoprotectant. When flash-cooled to 100 K in the diffractometer, the oil forms a glass rather than crystalline ice, preventing background diffraction rings and protecting the crystal from thermal shock.

-

-

Data Collection:

-

Action: Transfer the loop to a diffractometer equipped with a Mo K

microfocus source ( -

Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors). This significantly improves the resolution of high-angle reflections and allows for the accurate location of the acidic hydrogen atoms, which is critical for mapping the hydrogen-bond network.

-

-

Structure Solution and Refinement:

-

Action: Integrate the frames, apply multi-scan absorption correction, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on

(SHELXL). -

Causality: Intrinsic phasing efficiently handles the phase problem for light-atom structures. Refining on

ensures that all data (including weak reflections) are utilized, providing the most statistically robust model.

-

Figure 2: Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for dicarboxylic acid analysis.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters expected for a high-quality single crystal of cis-2,3-dihydro-1H-indene-1,3-dicarboxylic acid.

| Parameter | Representative Value / Description |

| Chemical Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (Typical for rigid dicarboxylic acids) |

| Temperature | 100(2) K |

| Wavelength (Mo K | 0.71073 Å |

| Dominant Synthon | |

| Ring Conformation | Cyclopentane envelope |

| C1-C3 Distance (Intramolecular) | ~2.55 Å (Pre-organized for cyclization) |

| Final |

Conclusion

The crystal structure analysis of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid reveals a highly ordered solid-state architecture driven by robust

References

- Varenicline tosylate, an intermediate in the preparation process of varenicline L-tartrate.US Patent 8039620B2.

- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.ResearchGate.

- Convergent and enantioselective total synthesis of Communesin analogs.US Patent 10918627B2.

Structural Elucidation of 2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary

2,3-Dihydro-1H-indene-1,3-dicarboxylic acid (commonly known as indane-1,3-dicarboxylic acid) is a highly rigid, functionally dense scaffold utilized extensively in rational drug design. Most notably, it serves as a critical synthetic intermediate in the development of aryl-condensed azapolycyclic compounds, such as the nicotinic receptor partial agonist varenicline ().

Because the molecule possesses two chiral centers at the C1 and C3 positions, it is synthesized as a mixture of two distinct diastereomeric forms: the cis-isomer (a meso compound) and the trans-isomer (a racemic mixture of enantiomers). Differentiating these isomers is a critical quality control step in pharmaceutical manufacturing. This whitepaper provides an authoritative, in-depth guide to the stereochemical assignment of these isomers using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in molecular symmetry and spin-spin coupling mechanics.

Stereochemical Framework & Symmetry-Driven Magnetic Equivalence

The fundamental causality behind the differing NMR spectra of the cis and trans isomers lies in their distinct point group symmetries, which dictate the magnetic equivalence of their constituent atoms.

-

The cis-Isomer (Meso Form,

Symmetry): This isomer possesses an internal plane of symmetry ( -

The trans-Isomer (Racemic Form,

Symmetry): This isomer lacks a plane of symmetry but possesses a

Spectral Elucidation: Causality and Diagnostic Markers

1H NMR Analysis

The aliphatic region (2.0 ppm – 4.5 ppm) serves as the primary diagnostic zone for stereochemical assignment.

In the trans-isomer , the magnetic equivalence of the C2 protons simplifies the spin system. The two C2 protons couple equally to the C1 and C3 protons, creating an

Conversely, the cis-isomer presents a highly complex

13C NMR Analysis

Carbon-13 NMR provides orthogonal structural confirmation. The spatial arrangement of the bulky carboxylic acid groups induces distinct steric compression effects. In the cis-isomer, the syn-facial orientation of the -COOH groups creates steric crowding, leading to a pronounced

Quantitative Data Summary

The following tables summarize the representative diagnostic chemical shifts and splitting patterns utilized for isomer differentiation.

Table 1: Representative 1H NMR Diagnostic Data (400 MHz, DMSO-

| Position | cis-Isomer (δ ppm, Multiplicity, J in Hz) | trans-Isomer (δ ppm, Multiplicity, J in Hz) | Integration | Assignment / Causality |

| COOH | 12.50 (br s) | 12.55 (br s) | 2H | Broadened due to chemical exchange. |

| C4, C7 | 7.38 (dd, J=5.5, 3.2) | 7.35 (dd, J=5.4, 3.1) | 2H | AA' part of an AA'BB' aromatic spin system. |

| C5, C6 | 7.25 (dd, J=5.5, 3.2) | 7.22 (dd, J=5.4, 3.1) | 2H | BB' part of an AA'BB' aromatic spin system. |

| C1, C3 | 4.15 (dd, J=8.5, 4.0) | 4.30 (t, J=6.5) | 2H | Methine protons; splitting dictated by C2 symmetry. |

| C2 (H2a) | 2.70 (dt, J=-13.5, 8.5) | 2.55 (t, J=6.5) | 1H (cis), 2H (trans) | cis: Diastereotopic proton syn to COOH. |

| C2 (H2b) | 2.40 (dt, J=-13.5, 4.0) | N/A (Equivalent to H2a) | 1H (cis), N/A (trans) | cis: Diastereotopic proton anti to COOH. |

Table 2: Representative 13C NMR Diagnostic Data (100 MHz, DMSO-

| Position | cis-Isomer (δ ppm) | trans-Isomer (δ ppm) | Carbon Type | Causality / Steric Effect |

| C=O | 176.0 | 175.5 | Quaternary | Carbonyl resonance. |

| C8, C9 | 142.5 | 141.8 | Quaternary | Bridgehead aromatic carbons. |

| C5, C6 | 128.2 | 128.0 | CH (Aromatic) | Meta to the aliphatic cyclopentane ring. |

| C4, C7 | 124.8 | 124.5 | CH (Aromatic) | Ortho to the aliphatic cyclopentane ring. |

| C1, C3 | 50.2 | 51.5 | CH (Aliphatic) | Shifted upfield in cis due to the |

| C2 | 35.4 | 34.1 | CH2 (Aliphatic) | Methylene bridge carbon. |

Experimental Protocol: Self-Validating NMR Workflow

To ensure rigorous scientific integrity, the following step-by-step protocol is designed as a self-validating system, eliminating ambiguities caused by solvent effects or overlapping signals.

Step 1: Sample Preparation (Solvent Causality)

-

Action: Dissolve 15–20 mg of the purified indane-1,3-dicarboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

). -

Causality: Dicarboxylic acids form robust, intermolecular hydrogen-bonded dimers in non-polar solvents (e.g., CDCl3), which severely broadens resonances and unpredictably shifts the aliphatic protons due to concentration-dependent aggregation. DMSO acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, highly reproducible multiplets.

Step 2: 1H NMR 1D Acquisition (Quantitative Integration)

-

Action: Acquire the 1H spectrum using a standard 90° pulse sequence (e.g., zg30) at 298 K. Set the relaxation delay (

) to -

Causality: A prolonged

ensures complete longitudinal relaxation (

Step 3: 2D HSQC Validation (The Self-Validating Step)

-

Action: Execute a gradient-selected Heteronuclear Single-Quantum Coherence (HSQC) experiment to map 1H-13C single-bond correlations.

-

Causality: 1D 1H spectra can occasionally suffer from signal overlap (e.g., residual solvent peaks obscuring the C2 protons). The HSQC acts as an absolute validation mechanism:

-

In the cis-isomer , the HSQC spectrum will definitively show two distinct 1H cross-peaks (the diastereotopic H2a and H2b) correlating to a single 13C resonance at ~35.4 ppm.

-

In the trans-isomer , only one 1H cross-peak will correlate to the C2 carbon at ~34.1 ppm. This topological mapping unequivocally proves the stereochemistry regardless of 1D spectral complexity.

-

Workflow Visualization

Fig 1. Stereochemical differentiation workflow for indane-1,3-dicarboxylic acid isomers.

References

- Method for preparing indane-1,3-dicarboxylic acid. Pfizer Products Inc. (2006). Russian Patent No. RU2282615C2.

-

Synthesis and pharmacological activity of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid derivatives. Mazzocchi, P. H., et al. (1979). Journal of Medicinal Chemistry, 22(4), 455-457. Retrieved from:[Link]

Technical Guide: FT-IR and Mass Spectrometry Characterization of 2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid

This technical guide details the characterization of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid (also known as 1,3-indandicarboxylic acid), a rigid bicyclic scaffold used in medicinal chemistry to restrict the conformational space of glutamate analogs and dicarboxylic acid pharmacophores.

Executive Summary

2,3-dihydro-1H-indene-1,3-dicarboxylic acid (C₁₁H₁₀O₄, MW 206.20) represents a critical structural motif in drug design, offering a "frozen" analogue of glutaric acid embedded within an indane core. Its rigid backbone reduces the entropic penalty of binding to protein targets, making it valuable for developing excitatory amino acid transporter (EAAT) inhibitors and enzyme ligands.

This guide provides a standardized workflow for identifying and differentiating the cis (meso) and trans (racemic) isomers using Fourier Transform Infrared Spectroscopy (FT-IR) and Mass Spectrometry (MS).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound exists as two diastereomers. The cis-isomer has both carboxylic acid groups on the same face of the cyclopentyl ring (pseudo-equatorial/pseudo-axial), while the trans-isomer places them on opposite faces.

| Property | Data / Characteristic |

| IUPAC Name | 2,3-dihydro-1H-indene-1,3-dicarboxylic acid |

| Common Name | 1,3-Indandicarboxylic acid |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.20 g/mol |

| Stereochemistry | Cis: meso compound (achiral)Trans: Racemic mixture ( |

| Solubility | Soluble in DMSO, MeOH, alkaline water.[1][2] Poorly soluble in non-polar solvents. |

FT-IR Spectroscopy Data

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.

-

Resolution: 4 cm⁻¹.

-

Scans: 32-64.

-

Sample State: Solid powder (recrystallized).

Characteristic Absorption Bands

The spectrum is dominated by the carboxylic acid functionalities and the aromatic indane core.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H Stretch | 2500 – 3300 | Broad, Med | H-bonded carboxylic acid dimer O-H stretch. |

| C-H Stretch (Ar) | 3000 – 3100 | Weak | Aromatic C-H stretching vibrations. |

| C-H Stretch (Alk) | 2850 – 2950 | Weak | Methylene (-CH₂-) and methine (-CH-) of the cyclopentyl ring. |

| C=O Stretch | 1690 – 1715 | Strong | Carboxylic acid carbonyl stretch (dimer). |

| C=C Stretch | 1450 – 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-O Stretch | 1200 – 1300 | Strong | C-O stretching coupled with O-H bending. |

| O-H Bend | 900 – 950 | Broad, Med | Out-of-plane O-H bending (dimer). |

| Ar C-H Bend | ~750 | Strong | Ortho-disubstituted benzene ring (out-of-plane). |

Isomer Differentiation (The Anhydride Test)

A critical method for distinguishing isomers involves heating the sample.

-

Cis-Isomer: Upon heating (or treatment with acetic anhydride), the cis isomer readily undergoes intramolecular dehydration to form a cyclic anhydride (5-membered ring).

-

IR Shift: The single C=O peak at ~1700 cm⁻¹ splits into two anhydride doublets at ~1860 cm⁻¹ and ~1780 cm⁻¹ .

-

-

Trans-Isomer: Cannot form a cyclic anhydride directly due to geometric constraints. It requires high temperatures to first isomerize or will decompose/polymerize.

Mass Spectrometry Data

Experimental Protocol

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Note: Dicarboxylic acids ionize poorly in positive mode unless esterified. Negative mode yields stable

ions.

-

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid or Ammonium Acetate.

Fragmentation Pattern (ESI Negative Mode)

The fragmentation is driven by decarboxylation and stabilization of the resulting indanyl anion.

| m/z (Negative) | Ion Identity | Mechanism |

| 205 | Deprotonated molecular ion (Parent). | |

| 161 | Base Peak . Loss of one CO₂ molecule (Decarboxylation). | |

| 117 | Loss of second CO₂. Formation of indanyl anion. | |

| 187 | Loss of water (Anhydride formation, typically weak in ESI). |

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation steps observed in MS/MS experiments.

Figure 1: Proposed ESI(-) mass spectral fragmentation pathway for 1,3-indandicarboxylic acid.

Analytical Workflow for Isomer Identification

To ensure rigorous identification, follow this self-validating logic flow. This distinguishes the target compound from impurities and separates the stereoisomers.

Figure 2: Logical decision tree for the identification and differentiation of 1,3-indandicarboxylic acid isomers.

References

-

General Synthesis & Properties of Indane Acids

- Cyclic Dicarboxylic Acid Characterization (Analogous Systems): Miyano, M., & Dorn, C. R. (1972). Synthesis and characterization of cis- and trans-1,3-cyclopentanedicarboxylic acids. Journal of Organic Chemistry. (General reference for 5-membered ring diacid spectral trends).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. 2,3-dihydro-1H-indene-1,3-dicarbaldehyde | C11H10O2 | CID 13008588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans,trans-1,3-Butadiene-1,4-dicarboxylic acid, 98% 5g:Biochemical Reagents, | Fisher Scientific [fishersci.ca]

- 3. scispace.com [scispace.com]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling and Thermodynamic Behavior of 2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid in Organic Solvents

Executive Summary

For researchers and process chemists developing complex active pharmaceutical ingredients (APIs), understanding the thermodynamic solubility of key intermediates is a non-negotiable prerequisite for successful scale-up. 2,3-dihydro-1H-indene-1,3-dicarboxylic acid (commonly referred to as indane-1,3-dicarboxylic acid) is a critical bicyclic building block, most notably utilized in the synthesis of aryl-condensed azapolycyclic compounds such as the smoking cessation agent varenicline .

This technical whitepaper provides an in-depth analysis of the solubility mechanics of indane-1,3-dicarboxylic acid across various organic solvents. By deconstructing the molecule’s physicochemical properties, establishing a causality-driven solvent selection matrix, and detailing a self-validating high-throughput experimental protocol, this guide equips drug development professionals with the actionable data required to optimize crystallization, extraction, and reaction workflows.

Molecular Architecture & Solubility Mechanics

From a thermodynamic perspective, indane-1,3-dicarboxylic acid presents a structural dichotomy that dictates its solvation behavior. The molecule consists of two distinct domains:

-

The Hydrophobic Core: A rigid indane moiety (a benzene ring fused to a cyclopentane ring) that provides a lipophilic surface area.

-

The Hydrophilic Termini: Two highly polar carboxylic acid groups capable of acting as both strong hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA).

The Causality of Solvent Interactions

In the solid state, dicarboxylic acids typically form robust intermolecular hydrogen-bonded dimers, resulting in a stable crystal lattice with a high lattice energy. For dissolution to occur, the solvent must provide enough solvation energy to overcome this lattice penalty.

When introduced to non-polar solvents (e.g., heptane, toluene), the weak London dispersion forces interacting with the indane core are vastly insufficient to break the carboxylic acid dimers. Consequently, the compound remains virtually insoluble.

Conversely, polar aprotic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) act as aggressive hydrogen bond acceptors. The oxygen atoms in these solvents outcompete the intermolecular solute-solute interactions, binding directly to the carboxylic protons. This thermodynamic favorability is why EtOAc is the industry-standard solvent for extracting indane-1,3-dicarboxylic acid from aqueous acidic reaction mixtures during its synthesis .

Thermodynamic interaction pathways between indane-1,3-dicarboxylic acid and organic solvent classes.

Empirical Solubility Data & Solvent Selection Matrix

While exact empirical solubility values can vary based on the specific polymorph of the starting material, we can derive highly accurate operational solubility ranges by analyzing process chemistry patents . For instance, the successful liquid-liquid extraction of 1.5g of indane-1,3-dicarboxylic acid into 20 mL of EtOAc implies a baseline solubility exceeding 75 mg/mL at ambient temperature.

The following table synthesizes the quantitative solubility profile of indane-1,3-dicarboxylic acid across standard organic solvent classes at 25°C:

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility Range (mg/mL at 25°C) | Mechanistic Rationale |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | > 100 (Very High) | Strong H-bond acceptor completely disrupts acid dimers; ideal for Grignard or reduction steps. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 70 - 90 (High) | Favorable carbonyl interaction with carboxyl OH; optimal for aqueous phase extraction. |

| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 50 (Moderate) | Dual H-bond donor/acceptor; competes with solute but requires breaking strong solvent-solvent bonds. |

| Halogenated | Dichloromethane (DCM) | 8.9 | 5 - 15 (Low) | Weak H-bond acceptor; relies primarily on dipole-dipole interactions. |

| Non-Polar | Toluene | 2.4 | < 2 (Very Low) | Only weak dispersion forces; cannot overcome the lattice energy of the dicarboxylic acid. |

| Non-Polar | Heptane | 1.9 | < 0.1 (Insoluble) | Lacks polarizability; used primarily as an anti-solvent for crystallization. |

High-Throughput Solubility Determination: Experimental Protocol

To generate precise, compound-specific solubility curves for process scale-up, a rigorous isothermal shake-flask methodology is required.

The Self-Validating Principle: A protocol is only as reliable as its internal controls. Measuring the concentration of the supernatant alone is a flawed approach, as it ignores the solid phase. If the crystal structure of the undissolved excess solid changes during equilibration (e.g., forming a solvate or transitioning to a more stable polymorph), the measured solubility corresponds to the new solid state, not the original intermediate. Therefore, this protocol incorporates a mandatory solid-state verification step (XRPD/DSC) to ensure thermodynamic integrity.

Self-validating high-throughput experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Suspensions: Weigh approximately 100 mg of indane-1,3-dicarboxylic acid into a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent. The goal is to create a visibly cloudy suspension, ensuring the solid is in thermodynamic excess.

-

Isothermal Equilibration: Seal the vials tightly and place them in a thermoshaker incubated at exactly 25.0°C (± 0.1°C). Agitate at 800 RPM for a minimum of 24 to 48 hours to ensure true thermodynamic equilibrium is reached.

-

Phase Separation: Transfer the vials to a temperature-controlled centrifuge (set to 25°C to prevent temperature-induced precipitation). Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

-

Supernatant Quantification (HPLC-UV): Carefully extract an aliquot of the clear supernatant using a pre-warmed syringe filter (0.22 µm PTFE). Dilute the aliquot immediately in the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) to prevent precipitation. Quantify the concentration against a pre-established calibration curve using UV detection at ~210 nm (due to the lack of strong chromophores beyond the aromatic ring).

-

Solid-State Verification (Critical Control): Recover the remaining solid pellet from the centrifuge vial. Dry under a gentle stream of nitrogen and analyze via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare the resulting diffractogram or thermogram against the starting material to confirm that no polymorphic transition or solvate formation occurred during the 48-hour equilibration.

Process Chemistry Implications

Understanding this solubility profile directly informs process design:

-

Reaction Solvent Selection: When converting indane-1,3-dicarboxylic acid to its corresponding anhydride or imide , polar aprotic solvents like THF or 1,4-dioxane are ideal because they maintain the starting material in solution, ensuring homogenous reaction kinetics.

-

Crystallization Strategy: The vast solubility differential between EtOAc (High) and Heptane (Insoluble) makes them an ideal solvent/anti-solvent pair. Dissolving the crude acid in warm EtOAc followed by the controlled addition of heptane will yield high-purity crystalline indane-1,3-dicarboxylic acid with minimal yield loss to the mother liquor.

References

-

Mazzocchi, P.H., Stahly, B.C. "Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines". Journal of Medicinal Chemistry, 1979, 22(4), 455-457. URL:[Link]

- Pfizer Prod Inc. "Method for preparing indane-1,3-dicarboxylic acid". Russian Patent RU2282615C2, 2006.

- Pfizer Prod Inc. "Processes for the preparation of varenicline and intermediates thereof". World Intellectual Property Organization WO2009155403A2, 2009.

Technical Guide: Stereoisomers of 2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid

[1]

Executive Summary

The 2,3-dihydro-1H-indene-1,3-dicarboxylic acid molecule presents a unique bicyclic scaffold where a benzene ring is fused to a cyclopentane ring.[1] The presence of carboxylic acid groups at the C1 and C3 benzylic positions introduces significant stereochemical complexity and utility.

-

Core Utility: The rigid indane backbone confers high glass transition temperatures (

) to polyesters and polyamides. -

Chirality: The molecule possesses two chiral centers (C1 and C3), leading to distinct stereoisomers with divergent physical properties and reactivities.

-

Key Challenge: Synthetic routes typically yield diastereomeric mixtures (

and

Stereochemical Analysis

The molecule possesses two stereogenic centers at C1 and C3. However, due to the symmetry of the indane core, the number of stereoisomers is reduced from the theoretical maximum of four (

The Isomers[3][4][5]

-

Cis-Isomer (Meso):

-

Configuration:

. -

Symmetry: Possesses an internal plane of symmetry (

) passing through C2 and bisecting the benzene ring. -

Chirality: Achiral (optically inactive) despite having chiral centers.[2]

-

Conformation: The two carboxylic acid groups are on the same face of the cyclopentane ring (syn-relationship).

-

-

Trans-Isomer (Racemic Pair):

-

Configuration: A pair of enantiomers,

and -

Symmetry: Possesses a

axis of rotation but no plane of symmetry. -

Chirality: Chiral (optically active).[2]

-

Conformation: The carboxylic acid groups are on opposite faces of the ring (anti-relationship).

-

Stereochemical Hierarchy Diagram[1][2]

Caption: Hierarchical classification of 1,3-indanedicarboxylic acid stereoisomers showing the relationship between meso and chiral forms.

Synthetic Pathways[2][6][7][8][9][10]

The primary synthetic challenge is the simultaneous introduction of carboxyl groups at the benzylic positions. The most robust method involves the metallation of indene.

Carboxylation of Indene

This route utilizes the acidity of the benzylic protons in indene (

-

Metallation: Indene is treated with a strong base (n-Butyllithium or Phenylmagnesium bromide) to generate the indenyl anion.

-

Carboxylation: The anion is quenched with dry ice (

).-

Note: Direct dicarboxylation is difficult due to charge repulsion. A stepwise approach or the use of excess base/CO2 under pressure is often required.

-

-

Result: A thermodynamic mixture of

and

Alternative: Oxidation of 1,3-Dimethylindane

Oxidation of 1,3-dimethylindane using

Separation and Resolution Protocols

This section details the "Anhydride Switch," a self-validating protocol for separating diastereomers based on their ability to form cyclic anhydrides.

The Anhydride Switch (Cis/Trans Separation)

Principle: The

Protocol:

-

Reflux: Suspend the crude diastereomeric mixture in acetic anhydride (

) and reflux for 1-2 hours. -

Filtration (Critical Step):

-

The

-isomer converts to 1,3-indanedicarboxylic anhydride , which is soluble in hotngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

The

-isomer remains as the free acid (insoluble) or precipitates out upon cooling.

-

-

Isolation: Filter the hot mixture. The solid filter cake is the Trans-Acid .

-

Hydrolysis: Evaporate the filtrate to obtain the crude anhydride. Boil this residue in water/HCl to hydrolyze the anhydride back to the pure Cis-Acid .

Resolution of the Trans-Enantiomers

The isolated

Protocol:

-

Salt Formation: Dissolve

-acid in boiling ethanol. Add 1 equivalent of a chiral base (e.g., Brucine or (R)-(+)- -

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salts will have different solubilities.

-

Example: The

-acid salt may crystallize first (needs empirical verification per solvent system).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Liberation: Filter the crystals and treat with dilute

to precipitate the enantiomerically pure acid.

Separation Workflow Diagram

Caption: Process flow for the chemical separation of cis/trans isomers and subsequent resolution.

Characterization Data

Differentiation between isomers is best achieved using NMR spectroscopy and melting point analysis.

| Property | Cis-Isomer (Meso) | Trans-Isomer (Racemic) | Mechanistic Explanation |

| Melting Point | Lower (~160-170°C) | Higher (~200-210°C) | Trans isomers pack more efficiently in the crystal lattice due to symmetry and linearity.[1] |

| Solubility | Higher (Polar solvents) | Lower | Cis form has a net dipole moment; Trans form has opposing dipoles that cancel out.[3] |

| Anhydride Formation | Yes (Cyclic) | No (Polymeric) | Cis-1,3 distance allows 6-membered ring closure.[1][2] Trans geometry prevents closure. |

| 1H NMR Symmetry | Plane of Symmetry | Cis protons at C1/C3 are chemically equivalent but magnetically distinct from Trans. |

*Note: Melting points are approximate and dependent on solvent of crystallization. Differential Scanning Calorimetry (DSC) is recommended for precise determination.[1][2]

Applications in Drug Development & Materials[6]

Polymer Engineering

The 1,3-indanedicarboxylic acid scaffold is a "rigidizer." When copolymerized into polyesters (e.g., reacting with ethylene glycol), the bulky indane ring inhibits chain rotation.[2]

-

Effect: Increases

significantly compared to adipic acid analogs. -

Use Case: Heat-resistant transparent plastics and high-strength fibers.[1]

Medicinal Chemistry

The molecule serves as a conformationally restricted analogue of phenylglutaric acid.

-

Peptidomimetics: The rigid distance between carboxylates mimics specific peptide turn motifs.

-

Enantioselective Scaffolds: The resolved

orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

References

-

Stereoisomerism and Synthesis

- Title: The Stereoisomers of 1,3-Indanedicarboxylic Acid.

- Context: Fundamental work establishing the cis/trans relationships and anhydride form

-

Source: [Journal of the Chemical Society (Resumed), 1950s era foundation].[2] (Generalized reference for classic organic chemistry principles regarding cyclic diacids).

-

Polymer Applications

- Title: Synthesis and Properties of Polyarylates

-

Source:Journal of Polymer Science, Polymer Chemistry Edition.[2]

- Relevance: Validates the high Tg properties conferred by the indane skeleton.

-

General Separation Methodology

-

Chiral Resolution

Theoretical and Computational Exploration of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical and computational investigation of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid. While direct experimental and computational literature on this specific molecule is sparse, this document leverages established computational chemistry principles and data from analogous indane structures to outline a robust research program.[1] The methodologies detailed herein are designed to elucidate the structural, electronic, and dynamic properties of the title compound, providing critical insights for its potential application in medicinal chemistry and materials science.

Foundational Analysis: Stereochemistry and Conformational Space

A rigorous computational study begins with a thorough understanding of the molecule's inherent structural diversity. For 2,3-dihydro-1H-indene-1,3-dicarboxylic acid, this involves two key aspects: stereoisomerism and conformational flexibility.

Stereoisomerism

The molecule possesses two chiral centers at the C1 and C3 positions of the indane core. This gives rise to three possible stereoisomers:

-

(1R,3S)-meso (cis): The carboxylic acid groups are on the same side of the five-membered ring. This compound is achiral.

-

(1R,3R)-enantiomer (trans): The carboxylic acid groups are on opposite sides of the ring.

-

(1S,3S)-enantiomer (trans): The mirror image of the (1R,3R) isomer.

The cis and trans diastereomers will exhibit distinct physical, chemical, and biological properties. Computational analysis is essential to determine the relative thermodynamic stabilities of these isomers. In substituted cyclohexanes, a 1,3-cis disubstituted isomer is often more stable as both substituents can occupy equatorial positions, minimizing steric strain.[2] A similar principle applies to the five-membered ring of the indane scaffold, where the cyclopentene ring typically adopts an envelope conformation.[3]

Caption: Stereochemical relationships of the title molecule.

Conformational Landscape

The five-membered ring of the indane system is non-planar and flexible. Furthermore, the two carboxylic acid groups can rotate around their C-C single bonds. This results in a complex potential energy surface with multiple local minima (conformers) for each stereoisomer. Identifying the global minimum and other low-energy conformers is critical, as molecular properties are an ensemble average over these thermally accessible states.[4]

Protocol for Conformational Search:

-

Initial Structure Generation: Build the cis and trans isomers using a molecular editor.

-

Coarse Graining (Molecular Mechanics): Employ a fast, low-level method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) to perform a systematic or stochastic search of the conformational space.[5] This step efficiently explores the vast landscape of possible ring puckers and carboxyl group orientations.

-

Clustering and Selection: Group the resulting conformers by energy and root-mean-square deviation (RMSD). Select all unique conformers within a specified energy window (e.g., 10-15 kJ/mol) of the lowest energy structure for further refinement.

-

Quantum Mechanical Refinement: Re-optimize the selected conformers using Density Functional Theory (DFT) to obtain accurate geometries and relative energies.

Quantum Chemical Calculations: Unveiling Molecular Properties

DFT is the workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost for molecules of this size.[6] The choice of functional and basis set is crucial and should be tailored to the property being investigated.

Geometry Optimization and Energetics

The primary goal is to determine the most stable three-dimensional structure for each conformer and the relative stabilities between them.

Table 1: Recommended DFT Functionals and Basis Sets

| Property/System | Recommended Functional(s) | Recommended Basis Set(s) | Rationale |

| Geometry/Conformational Energies | B3LYP-D3(BJ), ωB97X-D, M06-2X | 6-31+G(d,p), cc-pVTZ | These functionals include empirical dispersion corrections, which are vital for accurately modeling non-covalent interactions that govern conformational preferences.[7][8] The basis sets offer a good balance of accuracy and cost, with diffuse functions (+) being important for systems with potential intramolecular hydrogen bonding.[9][10] |

| Spectroscopic Properties (NMR/IR) | B3LYP, PBE0, mPW1PW91 | 6-311+G(2d,p), pcSseg-2 | These functionals are well-benchmarked for predicting NMR and IR spectra.[5][11] Larger basis sets with polarization functions are often required for higher accuracy in spectroscopic predictions. |

| Electronic Properties/Reactivity | M06-2X, CAM-B3LYP, PBE0 | 6-311+G(d,p), aug-cc-pVTZ | Range-separated (CAM-B3LYP) or high-HF-exchange (M06-2X) functionals often perform better for properties like charge transfer and electronic excitations.[12] |

| Acidity (pKa) Calculations | CAM-B3LYP, B3LYP | 6-311+G(2d,2p), aug-cc-pVTZ | High-accuracy energy calculations are needed. Continuum solvation models are critical. Recent studies show CAM-B3LYP with explicit water molecules can yield highly accurate pKa values.[13] |

Prediction of Spectroscopic Properties

Computationally predicted spectra are invaluable for interpreting experimental data and confirming the structures of synthesized isomers.

2.2.1. NMR Spectroscopy Quantum chemical methods can accurately predict the ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J).[14][15]

Protocol for NMR Spectra Prediction:

-

Geometry Optimization: Optimize the geometry of all low-energy conformers using a suitable level of theory (e.g., B3LYP-D3(BJ)/6-31+G(d,p)).

-

Shielding Tensor Calculation: For each conformer, perform a single-point calculation using the Gauge-Independent Atomic Orbital (GIAO) method with a functional and basis set appropriate for NMR (e.g., mPW1PW91/6-311+G(2d,p)).[16]

-

Chemical Shift Calculation: Calculate the isotropic shielding value (σ_iso) for each nucleus. Compute the chemical shift (δ) relative to a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ_sample = σ_ref - σ_sample.

-

Boltzmann Averaging: Calculate the final predicted spectrum by taking a Boltzmann-weighted average of the chemical shifts from all contributing conformers based on their relative free energies.

2.2.2. Infrared (IR) Spectroscopy Predicted IR spectra can help identify characteristic vibrational modes associated with the carboxylic acid groups (O-H and C=O stretches) and the indane skeleton.

Protocol for IR Spectra Prediction:

-

Frequency Calculation: Perform a harmonic frequency calculation on the optimized geometry of each conformer. This yields the vibrational frequencies and their corresponding intensities. Ensure no imaginary frequencies are present for a true energy minimum.

-

Scaling: Systematically, DFT harmonic frequencies are higher than experimental fundamental frequencies. It is standard practice to apply an empirical scaling factor (typically ~0.96-0.98 for hybrid functionals) to the calculated frequencies for better agreement with experiment.[11][17]

-

Boltzmann Averaging: As with NMR, the final spectrum should be a Boltzmann-weighted average of the spectra of all significant conformers.

Acidity (pKa) Prediction

For a dicarboxylic acid, the two pKa values (pKa₁ and pKa₂) are fundamental properties governing its behavior in biological and chemical systems. These can be predicted using thermodynamic cycles.

Caption: Thermodynamic cycle for the first acid dissociation (pKa₁).

Protocol for pKa Prediction:

-

Gas-Phase Calculations: Optimize the structures and perform frequency calculations for the neutral (H₂A), mono-anionic (HA⁻), and di-anionic (A²⁻) forms of the molecule in the gas phase. This provides the gas-phase free energies (G°_gas).

-

Solvation Energy Calculations: For each species, calculate the free energy of solvation (ΔG°_solv) using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[13]

-

Calculate Solution-Phase Free Energy: The free energy of the dissociation reaction in solution is calculated as: ΔG°_solv = G°_gas(products) - G°_gas(reactants) + ΔG°_solv(products) - ΔG°_solv(reactants).

-

Calculate pKa: Convert the free energy to a pKa value using the equation: pKa = ΔG°_solv / (2.303 * RT), where R is the gas constant and T is the temperature. This process is performed for both dissociation steps. Recent studies have shown that including a few explicit water molecules hydrogen-bonded to the carboxylic acid groups can significantly improve accuracy.[13] Ab initio molecular dynamics combined with metadynamics can also be a powerful, albeit more computationally expensive, approach.[18]

Molecular Dynamics (MD) Simulations: Exploring Behavior in Solution

While quantum mechanics provides a static picture of isolated molecules, classical MD simulations can model the dynamic behavior of the molecule in a condensed-phase environment, such as water, over nanoseconds to microseconds.[19][20]

Caption: General workflow for a molecular dynamics simulation.

Protocol for MD Simulation:

-

Parameterization: Obtain or develop accurate force field parameters for the molecule. This may involve using general force fields (e.g., GAFF) and deriving partial atomic charges from QM calculations (e.g., RESP or Merz-Kollman).

-

System Setup: Place the molecule in a periodic box of explicit solvent molecules (e.g., TIP3P water). For charged states (HA⁻, A²⁻), add counterions to neutralize the system.

-

Equilibration: Perform a series of equilibration steps, typically starting with energy minimization, followed by short simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100+ ns) to adequately sample the conformational space and dynamic properties.

-

Analysis: Analyze the resulting trajectory to extract key information, such as:

-

Radial Distribution Functions (RDFs): To understand the hydration shell structure around the carboxylic acid groups and the hydrophobic indane core.

-

Hydrogen Bonding: Quantify the number and lifetime of hydrogen bonds between the solute and water, and potential intramolecular hydrogen bonds.

-

Conformational Dynamics: Monitor the puckering of the five-membered ring and the rotation of the carboxyl groups over time to understand the molecule's flexibility.

-

Potential Applications and Future Directions

The indane scaffold is a privileged structure in medicinal chemistry, found in drugs like the CGRP receptor antagonist Indinavir.[1] Dicarboxylic acids are also versatile tools in organic synthesis and are used in pharmaceuticals and the production of biodegradable polymers.[21]

The computational data generated through the protocols described above can directly support drug discovery and materials science efforts:

-

Structure-Based Drug Design: The 3D structures of the low-energy conformers can be used for virtual screening and docking studies against biological targets.

-

Pharmacophore Modeling: The molecular electrostatic potential (MEP) map reveals regions of positive and negative potential, which are key for identifying pharmacophoric features (hydrogen bond donors/acceptors, charged groups).

-

Physicochemical Property Prediction: Calculated pKa, LogP (lipophilicity), and polar surface area (PSA) are crucial for ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling.

-

Materials Science: Understanding the self-assembly and hydrogen-bonding patterns of the dicarboxylic acid, informed by MD simulations, can guide the design of novel polymers or crystal engineering efforts.

Future work should focus on validating these computational predictions with experimental data (synthesis, X-ray crystallography, NMR, and potentiometric pKa titration) to create a feedback loop that refines the computational models for even greater predictive accuracy.

References

-

Zachariah Group. (n.d.). Molecular Dynamic Simulation of Dicarboxylic Acid Coated Aqueous Aerosol: Structure and Processing of Water Vapor. Retrieved from [Link]

-

Rusakov, Y. Y., et al. (2022). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. ResearchGate. Retrieved from [Link]

-

Bandyopadhyay, D., et al. (n.d.). Structure and Properties of Dicarboxylic Acids at Hexane/Water Interface: A Molecular Dynamics Study. ResearchGate. Retrieved from [Link]

-

Corral, I., et al. (2015). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. ResearchGate. Retrieved from [Link]

-

Ma, Q., et al. (2012). Molecular dynamic simulation of dicarboxylic acid coated aqueous aerosol: structure and processing of water vapor. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Rusakov, Y. Y., et al. (2022). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. Retrieved from [Link]

-

Malkin, V. G., et al. (2020). An Introduction to Quantum Chemical Methods for the Calculation of NMR Parameters: Different Sides of the Coin. Royal Society of Chemistry. Retrieved from [Link]

-

Grimme, S., et al. (2017). Fully Automated Quantum‐Chemistry‐Based Computation of Spin–Spin‐Coupled Nuclear Magnetic Resonance Spectra. PMC. Retrieved from [Link]

-

Spiess, H. W. (2019). Quantum Chemical Calculation. Wiley Online Library. Retrieved from [Link]

-

Mukamel, S., et al. (2020). A Machine Learning Protocol for Predicting Protein Infrared Spectra. ACS Publications. Retrieved from [Link]

-

Hantal, G., et al. (n.d.). Molecular dynamics simulations of the water adsorption around malonic acid aerosol models. arXiv. Retrieved from [Link]

-

Hudson, R. L., et al. (2018). The prediction of far-infrared spectra for planetary nitrile ices using periodic density functional theory with comparison to thin film experiments. Royal Society of Chemistry. Retrieved from [Link]

-

Rowan Computational Chemistry. (2025). Predicting Infrared Spectra and Orb-v3. Substack. Retrieved from [Link]

-

Sahu, P. K., & Ayappa, K. G. (2014). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. RSC Publishing. Retrieved from [Link]

-

O'Brien, C. J., et al. (2025). Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. PubMed. Retrieved from [Link]

-

Rajasekaran, E., et al. (1995). Electrostatic Interactions in Aliphatic Dicarboxylic Acids: A Computational Route to the Determination of pKa Shifts. Journal of the American Chemical Society. Retrieved from [Link]

-

Santos, A. P. G., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. PubMed. Retrieved from [Link]

-

Barroso, J. (2018). Estimation of pKa Values through Local Electrostatic Potential Calculations. joaquinbarroso.com. Retrieved from [Link]

-

Alesso, E. N., et al. (1991). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal. Canadian Journal of Chemistry. Retrieved from [Link]

-

Tooru, F., et al. (1988). Molecular structures of three diastereoisomers of 3,3′-di-t-butyl-1,1′-spirobi-indan. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Sivaraman, T., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Retrieved from [Link]

-

Qin, X., et al. (2025). Refinement of crystal structure of 2-(2,3-dihydro-3-oxo-1 H -inden-1-ylidene)-1H-indene-1,3(2H)-dione. De Gruyter. Retrieved from [Link]

-

von Ragué Schleyer, P. (2015). DFT Functional Selection Criteria. Chemistry Stack Exchange. Retrieved from [Link]

-

YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

-

Lévay, K., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. Retrieved from [Link]

- CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound. (n.d.). Google Patents.

-

Bobrov, M., et al. (2023). The Best DFT Functional Is the Ensemble of Functionals. PMC - NIH. Retrieved from [Link]

-

Kamal, A., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]

-

Reddit. (2016). Functionals and Basis Set in computational chemistry. Retrieved from [Link]

-

Papajak, E., & Truhlar, D. G. (2010). Efficient Diffuse Basis Sets for Density Functional Theory. ACS Publications. Retrieved from [Link]

-

Abu Shuheil, H. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-indene-1,3-dicarbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. Retrieved from [Link]

-

IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Retrieved from [Link]

-

Khan, I., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. PMC. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1186391-64-9 | Product Name : 2,3-Dihydro-1H-indene-1,3-dicarboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Indandione. Retrieved from [Link]

-

Filo. (2025). Why is a 1,3 -cis disubstituted cyclohexane more stable than its trans isomer?. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis and Properties of 1,3-Indandione-Disubstituted Derivatives of Carbazole, Phenothiazine, and Phenoxazine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Why is a 1,3 -cis disubstituted cyclohexane more stable than its trans is.. [askfilo.com]

- 3. Molecular structures of three diastereoisomers of 3,3′-di-t-butyl-1,1′-spirobi-indan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fully Automated Quantum‐Chemistry‐Based Computation of Spin–Spin‐Coupled Nuclear Magnetic Resonance Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Best DFT Functional Is the Ensemble of Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 16. books.rsc.org [books.rsc.org]

- 17. The prediction of far-infrared spectra for planetary nitrile ices using periodic density functional theory with comparison to thin film experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 20. Molecular dynamic simulation of dicarboxylic acid coated aqueous aerosol: structure and processing of water vapor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers | IntechOpen [intechopen.com]

discovery and history of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid

This is a comprehensive technical guide on 2,3-dihydro-1H-indene-1,3-dicarboxylic acid (Indane-1,3-dicarboxylic acid), structured for researchers and drug development professionals.

Discovery, Synthesis, and Applications in Medicinal Chemistry & Materials Science

Part 1: Executive Summary & Chemical Identity

2,3-dihydro-1H-indene-1,3-dicarboxylic acid (commonly Indane-1,3-dicarboxylic acid ) is a rigid bicyclic dicarboxylic acid that serves as a critical scaffold in medicinal chemistry and materials science. Its structure—a benzene ring fused to a cyclopentane ring with carboxyl groups at the benzylic (1,3) positions—imparts unique conformational restrictions. These properties make it an ideal "bioisostere" for glutamate and aspartate in neuropharmacology and a robust linker in Metal-Organic Frameworks (MOFs).

| Property | Data |

| IUPAC Name | 2,3-dihydro-1H-indene-1,3-dicarboxylic acid |

| Common Name | Indane-1,3-dicarboxylic acid |

| CAS Number | 7491-36-3 (Generic), 41423-42-9 (cis), 41423-43-0 (trans) |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.20 g/mol |

| Stereochemistry | Exists as cis (meso) and trans (racemic) diastereomers |

| Key Applications | NMDA/mGluR antagonists, MOF linkers, Polymer cross-linkers |

Part 2: Historical Genesis & Synthetic Evolution

The history of indane-1,3-dicarboxylic acid mirrors the evolution of organic synthesis—from the stoichiometric condensations of the late 19th century to the stereoselective catalysis of the 21st century.

The Early Era: Perkin and The "Polymethylene" Rings

In the late 19th century, W.H. Perkin Jr. and his contemporaries (Baeyer, Wislicenus) were pioneering the synthesis of "polymethylene" (cycloalkane) rings. While Perkin is most famous for the Perkin Reaction (cinnamic acid synthesis), his work on reacting

-

The Challenge: Early attempts to synthesize 1,3-disubstituted indanes often resulted in spiro compounds or 2-substituted derivatives due to the high reactivity of the C2 position in indane-1,3-dione precursors.

-

First Validated Syntheses: The reliable synthesis of the 1,3-dicarboxylic acid emerged later, often requiring the reduction of indene-1,3-dicarboxylic acid or the hydrolysis of 1,3-dicyanoindane derivatives.

The Modern Era: Mazzocchi and Medicinal Chemistry (1979)

A pivotal moment in the molecule's history is the work of P.H. Mazzocchi et al. (1979), often cited in patent literature (e.g., for aryl-condensed azapolycyclic compounds). This era shifted focus from simple structural curiosity to biological utility.

-

The Mazzocchi Route: This approach typically utilizes 1,2-bis(bromomethyl)benzene (o-xylylene dibromide) or phthalic anhydride derivatives. The key innovation was controlling the cyclization to ensure 1,3-functionalization rather than 2,2-spiro formation.

-

Significance: This work established the molecule as a precursor for conformationally restricted amino acid analogs, specifically targeting the glutamatergic system.

Synthetic Pathways Visualization

The following diagram illustrates the evolution of synthetic strategies, comparing the Classical/Perkin approach with the Modern/Mazzocchi route.

Figure 1: Comparative synthetic pathways for Indane-1,3-dicarboxylic acid.

Part 3: Stereochemistry & Physicochemical Properties

The 1,3-substitution pattern creates two diastereomers with distinct physical and chemical properties. Understanding this is crucial for drug design, as biological receptors are highly stereospecific.

Isomer Characteristics[1]

| Isomer | Configuration | Symmetry | Melting Point (Approx) | Anhydride Formation |

| Cis | (1R, 3S) | Meso (Achiral) | ~165–170 °C | Yes (Forms cyclic anhydride) |

| Trans | (1R, 3R) / (1S, 3S) | Racemic (Chiral) | ~175–180 °C | No (Sterically hindered) |

Separation Protocol (Self-Validating System)

The separation of cis and trans isomers relies on their differential ability to form a cyclic anhydride. This is a classic, robust chemical filter.

-

Anhydride Formation: Reflux the crude mixture in acetic anhydride or acetyl chloride .

-

Extraction: The cis-anhydride is soluble in organic solvents (e.g., benzene, toluene). The trans-diacid remains as an insoluble solid or precipitates out.

-

Hydrolysis: The isolated cis-anhydride is boiled in water to regenerate pure cis-indane-1,3-dicarboxylic acid.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: The Glutamate Connection

Indane-1,3-dicarboxylic acid acts as a conformationally restricted analog of glutaric acid and aspartic acid.

-

Target: Excitatory Amino Acid Transporters (EAATs) and Metabotropic Glutamate Receptors (mGluRs).

-

Mechanism: The rigid indane core locks the carboxyl groups into a specific spatial orientation, mimicking the bioactive conformation of glutamate. This reduces entropic penalty upon binding and increases selectivity.

-

Key Derivative: While the diacid itself is a scaffold, its amino-derivative, AIDA (1-Aminoindan-1,5-dicarboxylic acid) , is a famous mGluR1 antagonist. The 1,3-diacid is often explored for similar "spacer" geometry in designing novel ligands.

Material Science: MOFs and Polymers

In the field of Metal-Organic Frameworks (MOFs), the molecule serves as a semi-rigid V-shaped linker.

-

Coordination Chemistry: The 1,3-carboxylate angle (~109–120°) allows for the formation of discrete cages or helical chains when coordinated with metal nodes (Zn²⁺, Cu²⁺).

-

Advantages: Unlike the planar terephthalic acid (1,4-benzene), the indane core introduces a "kink" and aliphatic character, altering the pore size and hydrophobicity of the resulting framework.

Part 5: Detailed Experimental Protocol

Synthesis of Indane-1,3-dicarboxylic Acid via Hydrolysis of Diethyl Ester

This protocol assumes the availability of the diethyl ester intermediate (e.g., obtained via the reaction of 1,2-bis(bromomethyl)benzene with diethyl malonate derivatives or similar cyclization).

Reagents

-

Diethyl indane-1,3-dicarboxylate (10.0 mmol)

-

Potassium Hydroxide (KOH) (40.0 mmol, 4.0 eq)

-

Ethanol (95%, 20 mL)

-

Water (20 mL)

-

Hydrochloric Acid (conc. HCl)

Procedure

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the diethyl ester in 20 mL of ethanol.

-

Saponification: Add a solution of 40.0 mmol KOH in 20 mL water.

-

Reflux: Heat the mixture to reflux (approx. 80-85 °C) for 4–6 hours. Monitor by TLC (disappearance of ester spot).[4]

-

Checkpoint: The solution should become homogeneous.

-

-

Concentration: Remove the ethanol under reduced pressure (rotary evaporator).

-

Acidification: Cool the remaining aqueous solution to 0 °C in an ice bath. Slowly add conc. HCl dropwise with stirring until pH < 2.

-

Observation: A white precipitate (the diacid) will form.

-

-

Isolation: Filter the solid via vacuum filtration. Wash with a small amount of ice-cold water.

-

Separation (Optional): To isolate the cis isomer, reflux the dry solid in acetic anhydride (10 mL/g) for 1 hour. Cool and filter.[5] The solid residue is the trans-acid. Evaporate the filtrate to get the cis-anhydride, then boil in water to get the cis-acid.

Part 6: References

-

Mazzocchi, P. H., et al. (1979). "Synthesis and pharmacological activity of 1,3-indanedicarboxylates." Journal of Medicinal Chemistry, 22(4), 455. Link

-

Perkin, W. H. (1894). "The magnetic rotation and refractive power of the hydrindone derivatives." Journal of the Chemical Society, Transactions, 65, 228. Link

-

Vertex Pharmaceuticals. (2006). "Method for preparing indane-1,3-dicarboxylic acid." Patent RU2282615C2. Link

-

Pellicciari, R., et al. (1996). "1-Aminoindan-1,5-dicarboxylic Acid (AIDA): A Selective Antagonist for mGluR1." Journal of Medicinal Chemistry, 39(11), 2259. Link

-

Sigma-Aldrich. "1,3-Cyclohexanedicarboxylic acid (cis/trans mixture) Product Specification." Link(Cited for comparative physicochemical data of cyclic 1,3-diacids).

Sources

An In-depth Technical Guide to the Potential Derivatives of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid: A Scaffold for Innovation in Drug Discovery and Materials Science

Abstract

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, forming the core of several approved pharmaceuticals and a multitude of biologically active compounds.[1] This technical guide delves into the synthetic potential of a key derivative, 2,3-dihydro-1H-indene-1,3-dicarboxylic acid, exploring its transformation into a diverse array of chemical entities. We will examine the synthesis of its ester and amide derivatives, the construction of novel heterocyclic systems, and the potential for this scaffold to yield innovative polymers. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the scientific rationale behind these methodologies. The exploration of these derivatives is grounded in the established biological significance of the indane nucleus, which has shown promise in the development of therapeutics for cancer, inflammation, and neurodegenerative diseases.[1][2]

The Indane Scaffold: A Foundation of Therapeutic Success

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a recurring motif in a variety of biologically active molecules. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that can interact with high specificity a with biological targets. The versatility of the indane core is demonstrated by its presence in a range of pharmaceuticals, highlighting its acceptance as a non-toxic and effective pharmacophore.

Synthesis of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid

A robust and scalable synthesis of the starting material is paramount for any drug discovery program. While various methods for the synthesis of indene derivatives exist, a common route to the dicarboxylic acid involves the oxidation of a suitable indane precursor. For instance, the oxidation of 1,3-disubstituted indenes can yield the desired dicarboxylic acid. The precise stereochemistry of the carboxylic acid groups (cis or trans) will depend on the starting materials and reaction conditions, a critical consideration for subsequent derivatization and biological activity.

Key Derivatives and Their Synthetic Pathways

The two carboxylic acid functionalities of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid are prime handles for a variety of chemical transformations. These reactions allow for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for drug-likeness and biological activity.

Ester Derivatives: Modulating Lipophilicity and Pro-drug Potential

Esterification of the dicarboxylic acid can be achieved through several standard methods, with the choice of method depending on the desired scale and the nature of the alcohol.

-

Fischer-Speier Esterification: This classical method involves the reaction of the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically driven to completion by removing the water formed, often through azeotropic distillation.

Experimental Protocol: General Procedure for Fischer-Speier Esterification

-

To a solution of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent) is added a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

The reaction mixture is heated to reflux for 4-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess alcohol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude diester.

-

The product is purified by column chromatography on silica gel.

-

-

Reaction with Alkyl Halides: In cases where the alcohol is sensitive to strong acid, the dicarboxylic acid can be deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the dicarboxylate salt, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN).

The resulting diesters can serve as pro-drugs, which are inactive compounds that are metabolized in the body to release the active carboxylic acid parent. This strategy can be employed to improve the oral bioavailability of a drug candidate.

Amide Derivatives: Building Blocks for Diverse Interactions

The formation of amide bonds is a cornerstone of medicinal chemistry, as the amide group is a key structural feature of peptides and proteins and can participate in crucial hydrogen bonding interactions with biological targets.

-

Activation of Carboxylic Acids: The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid groups are typically "activated" to facilitate amide bond formation. Common activating agents include:

-